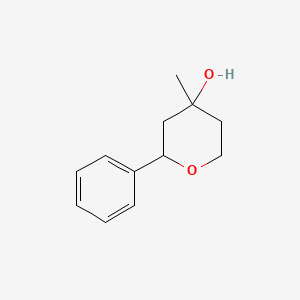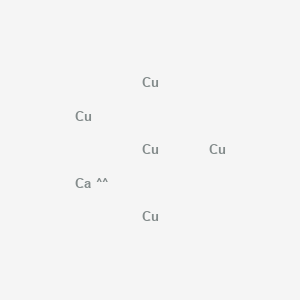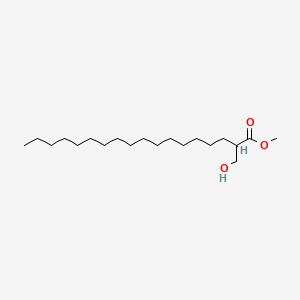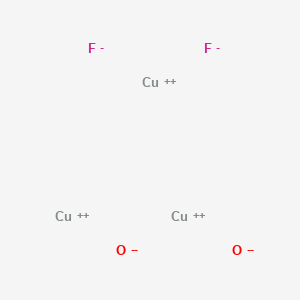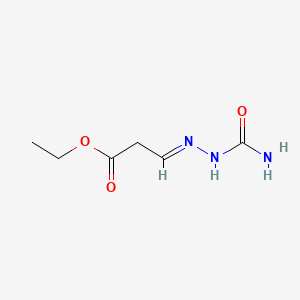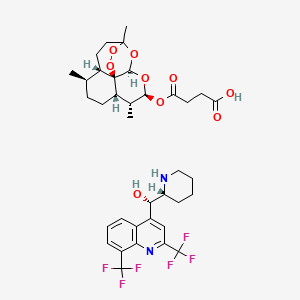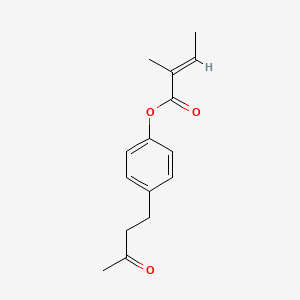![molecular formula C8H13I B12649709 2-(Iodomethyl)spiro[3.3]heptane](/img/structure/B12649709.png)
2-(Iodomethyl)spiro[3.3]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Iodomethyl)spiro[3.3]heptane is a spirocyclic compound characterized by a unique structure where two cyclobutane rings share a single carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Iodomethyl)spiro[3.3]heptane typically involves the reaction of spiro[3.3]heptane with iodomethane under specific conditions. One common method includes the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the substitution reaction .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. Optimization of reaction conditions, such as temperature and solvent choice, is crucial for maximizing yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(Iodomethyl)spiro[3.3]heptane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction can lead to the formation of hydrocarbons or other reduced derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of hydrocarbons or other reduced compounds.
Scientific Research Applications
2-(Iodomethyl)spiro[3.3]heptane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Iodomethyl)spiro[3.3]heptane involves its ability to undergo various chemical reactions due to the presence of the reactive iodomethyl group. This group can participate in nucleophilic substitution, oxidation, and reduction reactions, making the compound versatile in different chemical environments . The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
Spiro[3.3]heptane: The parent compound without the iodomethyl group.
Spiro[2.4]heptane: Features cyclopropyl and cyclopentyl rings sharing one carbon.
Spiro[3.3]heptane-2,6-dicarboxylic acid: A derivative with carboxylic acid groups.
Uniqueness
2-(Iodomethyl)spiro[3.3]heptane is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its analogs. This reactivity makes it a valuable intermediate in organic synthesis and other applications .
Properties
Molecular Formula |
C8H13I |
|---|---|
Molecular Weight |
236.09 g/mol |
IUPAC Name |
2-(iodomethyl)spiro[3.3]heptane |
InChI |
InChI=1S/C8H13I/c9-6-7-4-8(5-7)2-1-3-8/h7H,1-6H2 |
InChI Key |
XAWXBCGLFNHHKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CC(C2)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



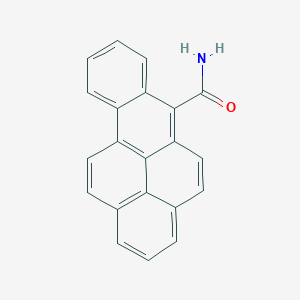
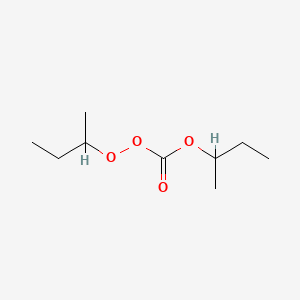
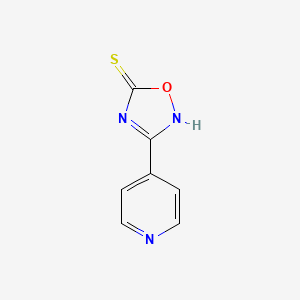

![3-(Carboxymethylamino)-2-[(4-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B12649667.png)
